N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
Synthesis Analysis
Thiophene-based analogs have been synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . For example, methyl 5-aryl-3-hydroxythiophene-2-carboxylates were prepared in 29–84% yield from the one-pot reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of NaOMe refluxing in dry MeOH .Molecular Structure Analysis
The molecular formula of this compound is C13H15NO3S2. Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives are synthesized through various reactions. The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Physical and Chemical Properties Analysis
The molecular weight of this compound is 297.39. Thiophene, a component of this compound, has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Chemical Interactions and Synthesis Techniques
Chemical research has explored various interactions and synthetic approaches involving compounds related to N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide. One study focused on reactions of chromone-3-carboxamides with cyanothioacetamide, leading to the formation of novel compounds with potential applications in pharmaceuticals and materials science (Kornev, Tishin, & Sosnovskikh, 2019). Another research effort synthesized novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, indicating the versatility of these chemical frameworks in creating bioactive molecules (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Synthesis and Characterization of Complexes
The synthesis and characterization of metal complexes involving similar chromen-3-yl compounds have been extensively studied. For instance, novel copper(II), cobalt(II), and nickel(II) complexes with 5-(4-oxo-4H-chromen-3-yl)-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide were synthesized, demonstrating the potential for these complexes in catalysis and as functional materials (Myannik et al., 2018).
Antimicrobial and Biological Activities
Compounds structurally related to this compound have shown significant antimicrobial and biological activities. Research into benzopyrone derivatives has led to the synthesis of compounds with potent antimicrobial properties, offering new avenues for the development of antimicrobial agents (El-Shaaer, 2012). Additionally, studies on novel chromone-pyrimidine coupled derivatives have demonstrated their potential in antimicrobial analysis, enzyme assays, and toxicity studies, highlighting their therapeutic potential (Tiwari et al., 2018).
Molecular Mechanisms and Theoretical Investigations
Density functional theoretical investigations have provided insights into intramolecular proton transfer mechanisms in derivatives of 3-hydroxychromone, offering a deeper understanding of the molecular mechanisms underlying the photophysical properties of these compounds (Huang et al., 2017). This research underpins the development of advanced materials with specific optical properties.
Future Directions
Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Mechanism of Action
Target of Action
Thiophene-based compounds have been reported to possess a wide range of therapeutic properties . They have been found to be effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
The specific mode of action for this compound is not directly stated in the available resources. Nevertheless, thiophene derivatives have been shown to interact with various biological targets, leading to a range of effects. For instance, some thiophene derivatives have shown excellent urease inhibition activity , suggesting that they may interact with the enzyme urease, inhibiting its function.
Biochemical Pathways
These could include pathways related to inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidation, estrogen receptor modulation, mitosis, microbial infections, kinase inhibition, and cancer .
Result of Action
Based on the therapeutic properties of thiophene derivatives, it can be inferred that the compound may have potential anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Properties
IUPAC Name |
N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-8-methoxy-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5S2/c1-26-15-5-2-4-12-10-14(21(25)27-19(12)15)20(24)22-11-13-7-8-17(29-13)18(23)16-6-3-9-28-16/h2-10,18,23H,11H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHFCERSCLZXMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3=CC=C(S3)C(C4=CC=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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